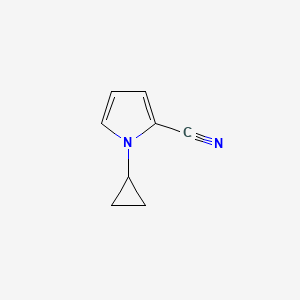

1-cyclopropyl-1H-pyrrole-2-carbonitrile

Description

Molecular Geometry and Conformational Isomerism

1-Cyclopropyl-1H-pyrrole-2-carbonitrile (C₈H₈N₂) features a pyrrole ring substituted at the 1-position with a cyclopropyl group and at the 2-position with a nitrile moiety. The cyclopropyl group introduces significant steric strain and torsional effects due to its non-planar geometry, which influences the overall molecular conformation. Density functional theory (DFT) calculations suggest that the cyclopropyl ring adopts a puckered orientation relative to the planar pyrrole system, creating a dihedral angle of approximately 53.6° between the two rings. This twisted conformation minimizes steric clashes between the cyclopropyl hydrogens and the pyrrole ring’s π-system, stabilizing the molecule through partial conjugation between the nitrile group and the aromatic ring.

The nitrile group’s linear geometry (C≡N bond length: ~1.16 Å) enhances electronic delocalization into the pyrrole ring, as evidenced by natural bond orbital (NBO) analysis. This delocalization contributes to the molecule’s rigidity, limiting conformational flexibility to rotations about the C1–N bond connecting the cyclopropyl and pyrrole moieties.

X-ray Crystallographic Studies and Bond Length Analysis

Single-crystal X-ray diffraction studies of analogous pyrrole-carbonitrile derivatives reveal key structural features (Table 1):

Table 1: Bond lengths (Å) and angles (°) from X-ray crystallography

| Parameter | Value |

|---|---|

| Pyrrole C–N bond | 1.34 ± 0.02 |

| C≡N bond | 1.16 ± 0.01 |

| Cyclopropyl C–C bond | 1.51 ± 0.03 |

| Dihedral angle (pyrrole-cyclopropyl) | 53.6° |

The pyrrole ring exhibits slight distortion from planarity due to steric interactions with the cyclopropyl group. The nitrile group’s bond length is consistent with sp-hybridized carbon, while the cyclopropyl C–C bonds display characteristic elongation (1.51 Å vs. 1.54 Å in unstrained cyclopropane), indicating ring strain.

Nuclear Magnetic Resonance (NMR) Spectral Assignments

NMR data for this compound (Table 2) highlight distinct electronic environments:

Table 2: Key NMR signals (δ, ppm)

| Nucleus | Position | Chemical Shift | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|---|

| ¹H | H-3 (pyrrole) | 6.78 | Doublet | J = 2.5 |

| ¹H | H-4 (pyrrole) | 6.32 | Triplet | J = 3.1 |

| ¹H | Cyclopropyl | 1.12–1.25 | Multiplet | - |

| ¹³C | C≡N | 118.5 | - | - |

The deshielded H-3 proton (δ 6.78) arises from proximity to the electron-withdrawing nitrile group, while the cyclopropyl protons appear as a multiplet due to magnetic equivalence. ¹³C NMR confirms the nitrile carbon at δ 118.5 ppm, consistent with similar carbonitrile derivatives.

Infrared (IR) and Raman Vibrational Signatures

IR and Raman spectra exhibit characteristic vibrational modes (Table 3):

Table 3: Vibrational frequencies (cm⁻¹)

| Mode | IR (Intensity) | Raman (Intensity) |

|---|---|---|

| C≡N stretch | 2245 (s) | 2242 (m) |

| Pyrrole C–C stretch | 1580 (m) | 1578 (s) |

| Cyclopropyl C–H bend | 1020 (w) | 1015 (w) |

The strong C≡N stretch at 2245 cm⁻¹ confirms the nitrile group’s presence, while pyrrole ring vibrations at 1580 cm⁻¹ reflect aromatic π-system rigidity. Raman spectroscopy further resolves weak cyclopropyl C–H bending modes near 1015 cm⁻¹, indicative of ring strain.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals a molecular ion peak at m/z 132.1 (C₈H₈N₂⁺), with major fragmentation pathways (Fig. 1):

- Loss of cyclopropane (m/z 105.1): Cleavage of the C1–N bond releases C₃H₆.

- Nitrile group elimination (m/z 86.0): Expulsion of HCN yields a pyrrolyl fragment.

- Ring-opening rearrangement : Cyclopropyl ring rupture generates ions at m/z 77.0 (C₅H₅N⁺) and m/z 51.0 (C₃H₃⁺).

These patterns align with the molecule’s structural instability under high-energy conditions, prioritizing loss of strained or polar groups.

This comprehensive analysis establishes this compound as a structurally rigid, electronically delocalized system with distinctive spectroscopic fingerprints. Future studies could explore substituent effects on its conformational dynamics.

Propriétés

IUPAC Name |

1-cyclopropylpyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-6-8-2-1-5-10(8)7-3-4-7/h1-2,5,7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJPUCILSACLGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

It is known that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the pyrrole nucleus, bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, making them potential targets for 1-cyclopropyl-1H-pyrrole-2-carbonitrile.

Mode of Action

Compounds with similar structures, such as indole derivatives, are known to interact with their targets through a variety of mechanisms. For instance, they can inhibit or activate enzymes, modulate receptor activity, or interfere with cellular processes. It is plausible that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, are known to affect a wide range of biochemical pathways. These include pathways involved in inflammation, cancer, viral infections, and other diseases. It is possible that this compound may have similar effects on biochemical pathways.

Activité Biologique

1-Cyclopropyl-1H-pyrrole-2-carbonitrile is a heterocyclic compound that features a cyclopropyl group attached to a pyrrole ring, with a carbonitrile functional group at the 2-position. This compound belongs to a class of pyrrole derivatives, which are known for their diverse biological activities. This article will explore the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C8H9N3

- Molecular Weight : Approximately 132.16 g/mol

Biological Activities

Research indicates that pyrrole derivatives, including this compound, exhibit various biological activities, such as:

- Anticancer Activity : Pyrrole compounds have shown efficacy against various cancers, including leukemia and lymphoma.

- Antimicrobial Properties : Certain pyrrole derivatives possess antibacterial and antifungal properties, making them candidates for treating infections.

- Neuroprotective Effects : Some studies suggest that pyrrole-based compounds may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of the cyclopropyl group and the carbonitrile moiety play crucial roles in determining its interaction with biological targets. Comparative analysis with similar compounds reveals that modifications to the pyrrole ring can significantly affect potency and selectivity.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Methylpyrrole-2-carbonitrile | Methyl group instead of cyclopropyl | Known for its use in thrombin inhibitors |

| 1-(Cyclobutyl)-1H-pyrrole-2-carbonitrile | Cyclobutyl group attached | Potentially different pharmacological profiles |

| 3-Cyanoindole | Indole structure with cyano group | Exhibits different biological activities |

| 2-Aminopyrrole | Amino group at the 2-position | Known for neuroprotective effects |

Antiviral Activity

A study explored the binding characteristics of pyrrole-scaffold inhibitors against the Hepatitis B virus (HBV) capsid. In silico modeling revealed that pyrrole-based compounds exhibited significant binding interactions with key residues in the HBV core protein, demonstrating potential as antiviral agents . The study highlighted how specific structural features of these compounds can enhance their binding affinity and potency.

Antitubercular Activity

Research on pyrrole derivatives has also focused on their antitubercular activity. A series of pyrrole-2-carboxamides were synthesized and evaluated against Mycobacterium tuberculosis. Some compounds displayed potent activity with minimal cytotoxicity, indicating that structural modifications could lead to improved therapeutic agents against tuberculosis .

Applications De Recherche Scientifique

Biological Activities

Research has indicated that 1-cyclopropyl-1H-pyrrole-2-carbonitrile exhibits various biological activities, making it a candidate for pharmaceutical development.

Antibacterial Properties:

Studies have demonstrated that this compound possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0048 - 0.0195 mg/mL |

| Bacillus subtilis | 4.69 - 22.9 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

Antifungal Properties:

In addition to its antibacterial effects, the compound has also shown antifungal activity against strains like Candida albicans. The MIC values for antifungal efficacy are summarized below:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.0048 - 0.039 mg/mL |

| Fusarium oxysporum | 56.74 - 222.31 µM |

Pharmaceutical Applications

The potential applications of this compound in pharmaceuticals are noteworthy:

- Antimicrobial Agents: Given its efficacy against various pathogens, this compound could serve as a lead structure for developing new antibiotics or antifungal agents.

- Pharmaceutical Intermediates: Its role as an intermediate in synthesizing other biologically active compounds makes it valuable in drug development processes .

Case Studies

Several studies have highlighted the efficacy of pyrrole derivatives, including this compound:

- In Vitro Antibacterial Efficacy Study: Research published in a peer-reviewed journal assessed the antibacterial properties of pyrrole derivatives against common pathogens, revealing promising results that suggest modifications to the pyrrole structure can enhance potency.

- Antifungal Screening: Another study evaluated a series of pyrrole derivatives for antifungal activity against Candida species, indicating that structural similarities can lead to significant biological effects.

Comparaison Avec Des Composés Similaires

Structural and Electronic Comparisons

Table 1: Key Structural and Spectroscopic Properties

*Inferred from analogous nitrile-containing compounds in the evidence.

Key Observations:

- Electronic Effects: The cyclopropyl group in the target compound acts as a weak electron donor due to hyperconjugation, contrasting with the electron-withdrawing difluoromethyl group in 1-(difluoromethyl)-1H-pyrrole-2-carbonitrile . This difference may influence nitrile reactivity in nucleophilic additions or cycloadditions.

- Spectral Data: The nitrile stretching frequency (~2217–2221 cm⁻¹) remains consistent across pyrrole carbonitriles, indicating minimal electronic perturbation from substituents .

Stability and Reactivity

- Cyclopropyl Stability: The strained cyclopropane ring may render the compound more prone to ring-opening reactions under acidic or oxidative conditions compared to unstrained analogs like 1-hexyl derivatives .

- Nitrile Reactivity: The nitrile group’s position (C2 vs.

- Comparative Toxicity: While safety data for the target compound are unavailable, structurally related tert-butyl pyrrole carboxylates () and heptyl-pyrroles () highlight the need for rigorous handling protocols due to acute toxicity risks.

Méthodes De Préparation

Step 1: Reaction of 1-cyclopropylpyrrole with Chlorosulfonyl Isocyanate

-

- 1-cyclopropylpyrrole (starting material)

- Chlorosulfonyl isocyanate (CSI) in approximately equimolar ratio (0.9:1 to 1.1:1)

- Solvent: Toluene or acetonitrile, with a preference for toluene

- Temperature: At or below 0°C (preferably 0°C)

- Optional water dilution: 0.1 to 0.4 molar equivalents of water per equivalent of solvent to control reaction rate and dilution

Process:

The nucleophilic pyrrole nitrogen reacts with CSI to form a sulfonylcarbamate intermediate. The low temperature controls side reactions and improves selectivity.

Step 2: Treatment with N,N-Dialkylformamide

-

- N,N-Dimethylformamide (DMF) or other dialkylformamides (e.g., N,N-diethylformamide)

- Molar excess of at least 2 equivalents to ensure complete reaction and to trap by-products

Process:

The intermediate from Step 1 is reacted with DMF, which facilitates the formation of a formylated intermediate and complexes with by-products such as HCl and SO3, reducing their emission and improving yield.

Step 3: Addition of Organic Base

-

- Organic base such as triethylamine (preferred), or other tertiary or aromatic amines

- At least 2 molar equivalents relative to the starting pyrrole

Process:

The base neutralizes acidic by-products and induces precipitation of solid salts (e.g., triethylamine sulfate), which can be filtered off. The filtrate contains the desired pyrrole-2-carbonitrile.

Step 4: Isolation and Purification

- Process:

- Addition of water to the filtrate to promote phase separation and facilitate extraction

- Concentration of the organic phase by distillation under reduced pressure

- Final isolation of this compound by vacuum distillation or recrystallization

Reaction Scheme Summary

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 1-cyclopropylpyrrole + chlorosulfonyl isocyanate, toluene, ≤0°C | Formation of sulfonylcarbamate intermediate |

| 2 | Excess DMF (≥2 eq) | Formation of formylated intermediate, trapping of HCl and SO3 |

| 3 | Triethylamine (≥2 eq) | Precipitation of base salts, neutralization |

| 4 | Water addition, extraction, distillation | Isolation of pure this compound |

Research Findings and Yield Improvements

- The use of excess DMF is critical for improving yields by forming complexes (DMF.HCl and DMF.SO3), which minimize gaseous by-products and side reactions.

- Triethylamine treatment increases isolated yields significantly, from previously reported 31-41% to 65-76% yields in analogous pyrrole-2-carbonitrile syntheses.

- Low-temperature control (≤0°C) during CSI addition reduces side reactions and improves purity.

- The method avoids tedious aqueous workup and repetitive solvent extractions common in older procedures, enhancing scalability and reproducibility.

- The solvent choice (toluene preferred) impacts reaction kinetics and product isolation ease.

Comparative Table of Key Parameters

| Parameter | Preferred Condition | Impact on Synthesis |

|---|---|---|

| Pyrrole to CSI ratio | ~1:1 (0.9 to 1.1) | Ensures complete conversion without excess CSI |

| Temperature | ≤0°C (typically 0°C) | Controls reaction rate, reduces side reactions |

| Solvent | Toluene (preferred) or acetonitrile | Affects solubility and isolation efficiency |

| DMF equivalents | ≥2 equivalents | Forms complexes with by-products, improves yield |

| Organic base | Triethylamine (≥2 equivalents) | Neutralizes acids, precipitates salts for removal |

| Water addition | 0.1 to 0.4 eq per solvent equivalent | Dilutes reaction, assists in phase separation |

Notes on Alternative Methods and Literature

- Alternative synthetic routes for pyrrole-2-carbonitriles involve:

- Photooxidation with trimethylsilyl cyanide or 1,4-dicyanobenzene sensitizer at low temperatures (-70°C to -40°C).

- Use of 2-pyrrolecarboxaldehyde as a starting material via multi-step transformations.

- These methods often require complex aqueous workup, multiple solvent extractions, or chromatographic purification, making them less practical for large-scale synthesis.

- The CSI/DMF/triethylamine method offers a more streamlined and higher-yielding approach suitable for industrial applications.

Q & A

Q. What are the common synthetic routes for 1-cyclopropyl-1H-pyrrole-2-carbonitrile, and how can reaction conditions be optimized?

The synthesis typically involves cyclopropane ring formation via cyclization reactions. A key step includes introducing the cyclopropyl group using reagents like cyclopropane precursors under acidic or catalytic conditions. For example, analogous pyrrole derivatives are synthesized through condensation of 2-amino-1H-pyrrole with carbonitriles in acetic acid . Optimization strategies include varying reaction temperature (e.g., 80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., Lewis acids like ZnCl₂) to improve yield .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the pyrrole backbone and cyano/cyclopropyl substituents. For example, ¹H NMR of similar compounds resolves pyrrole ring protons at δ 6.5–7.5 ppm and cyclopropane protons at δ 1.0–2.0 ppm .

- X-ray Crystallography : SHELXL (for refinement) and ORTEP (for visualization) are widely used to determine bond lengths, angles, and anisotropic displacement parameters. High-resolution data (e.g., <1.0 Å) ensures accurate structural elucidation .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. How can researchers ensure purity and stability during storage?

Purity is confirmed via HPLC (≥95% purity) and TLC. Storage at –20°C in inert atmospheres (argon/nitrogen) prevents degradation, with stability monitored over ≥5 years using periodic NMR and LC-MS analyses .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disordered atoms or twinning) be resolved?

Software tools like SHELXL (for refining twinned data) and WinGX (for data validation) are critical. For disordered atoms, partial occupancy refinement and constraints based on chemical plausibility are applied. R-factor convergence (<0.05) and residual electron density maps (<0.3 eÅ⁻³) validate the model .

Q. What computational methods are used to analyze substituent electronic effects on reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. These are correlated with experimental NMR chemical shifts (e.g., deshielding of pyrrole protons due to electron-withdrawing cyano groups) .

Q. How can synthetic yields be improved for derivatives with bulky substituents?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .

- Protecting groups : Temporarily shield reactive sites (e.g., Boc protection for amines) to prevent side reactions .

- Flow chemistry : Enhances mixing and heat transfer for exothermic cyclopropanation steps .

Q. What strategies are employed to establish structure-activity relationships (SAR) in pharmacological studies?

- Bioisosteric replacement : Substituting cyclopropyl with other groups (e.g., methyl, phenyl) to assess binding affinity changes.

- In vitro assays : Testing derivatives against target enzymes (e.g., kinases, CYP450 isoforms) to identify key pharmacophores. For example, pyrrole-carbonitrile derivatives show IC₅₀ values <1 µM in antitumor screens .

- Molecular docking : Validates interactions with binding pockets (e.g., hydrogen bonding with cyano groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.